molecular formula C15H16N2O2S2 B5841447 Ethyl 4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}benzoate

Ethyl 4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}benzoate

Cat. No.: B5841447
M. Wt: 320.4 g/mol
InChI Key: XPAIEVCIXQQJGA-UHFFFAOYSA-N
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Description

Ethyl 4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}benzoate is a complex organic compound that features a thiophene ring, a benzoate ester, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}benzoate typically involves the condensation of thiophene derivatives with benzoate esters. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is often carried out under mild conditions with the use of catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Ethyl 4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring and carbamothioyl group make it particularly versatile for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 4-(thiophen-2-ylmethylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-2-19-14(18)11-5-7-12(8-6-11)17-15(20)16-10-13-4-3-9-21-13/h3-9H,2,10H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAIEVCIXQQJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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